Cas no 1212059-41-0 (Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate)

Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- ST092637
- methyl 4-cyclohexyl-5-oxo-1,2,4-triazoline-3-carboxylate
- 1H-1,2,4-triazole-3-carboxylic acid, 4-cyclohexyl-4,5-dihydro-5-oxo-, methyl ester
- Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
-
- MDL: MFCD13705098
- Inchi: 1S/C10H15N3O3/c1-16-9(14)8-11-12-10(15)13(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,12,15)
- InChI Key: ZDNNKZRQLUFWFX-UHFFFAOYSA-N
- SMILES: O=C1NN=C(C(=O)OC)N1C1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 334
- Topological Polar Surface Area: 71
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M238520-1000mg |
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |
1212059-41-0 | 1g |
$ 480.00 | 2022-06-04 | ||
abcr | AB414958-1 g |
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |
1212059-41-0 | 1 g |
€322.50 | 2023-07-19 | ||
abcr | AB414958-500mg |
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate; . |
1212059-41-0 | 500mg |
€269.00 | 2025-02-21 | ||
Ambeed | A757462-1g |
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |
1212059-41-0 | 97% | 1g |
$299.0 | 2024-04-25 | |
A2B Chem LLC | AI13707-1g |
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1h-1,2,4-triazole-3-carboxylate |
1212059-41-0 | >95% | 1g |
$509.00 | 2024-04-20 | |
TRC | M238520-500mg |
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |
1212059-41-0 | 500mg |
$ 300.00 | 2022-06-04 | ||
Chemenu | CM489008-1g |
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |
1212059-41-0 | 97% | 1g |
$264 | 2023-01-04 | |
abcr | AB414958-500 mg |
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |
1212059-41-0 | 500MG |
€254.60 | 2022-08-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405635-250mg |
Methyl 4-cyclohexyl-5-hydroxy-4H-1,2,4-triazole-3-carboxylate |
1212059-41-0 | 97% | 250mg |
¥1209.00 | 2024-08-09 | |
TRC | M238520-250mg |
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate |
1212059-41-0 | 250mg |
$ 185.00 | 2022-06-04 |
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate Related Literature
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Recent Advances in the Study of Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 1212059-41-0)
Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 1212059-41-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its synthesis, structural characterization, and biological activities, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings related to this compound, providing insights into its applications and future directions.
The compound belongs to the 1,2,4-triazole class, a scaffold known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Researchers have focused on optimizing the synthesis of Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate to improve yield and purity, which are critical for its application in drug discovery. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structural integrity and purity.
Recent pharmacological evaluations have revealed that Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate exhibits notable inhibitory effects on specific enzyme targets, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings suggest its potential as a lead compound for developing anti-inflammatory and immunomodulatory agents. Additionally, preliminary in vitro studies have demonstrated its cytotoxic activity against certain cancer cell lines, warranting further investigation into its mechanisms of action.
In the context of drug design, molecular docking and computational studies have been conducted to elucidate the binding interactions of this compound with its biological targets. These studies highlight the importance of the cyclohexyl and triazole moieties in mediating its bioactivity. Furthermore, structure-activity relationship (SAR) analyses have identified key modifications that could enhance its potency and selectivity, paving the way for the development of next-generation derivatives.
Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through comprehensive preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 1212059-41-0) represents a versatile scaffold with significant potential in medicinal chemistry. Ongoing research aims to refine its synthesis, expand its pharmacological profile, and explore its therapeutic applications. This brief underscores the importance of continued investment in the study of this compound to unlock its full potential in addressing unmet medical needs.
1212059-41-0 (Methyl 4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate) Related Products
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
